

An In-depth Technical Guide to the Molecular Structure and Synthesis of Heptaminol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis pathways of **heptaminol**, a cardiac stimulant. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Properties

Heptaminol, with the IUPAC name (RS)-6-amino-2-methylheptan-2-ol, is an amino alcohol that acts as a cardiac stimulant.[1][2] Its therapeutic effects are attributed to its positive inotropic action, increasing the force of myocardial contraction.[2] **Heptaminol** is a chiral compound and is typically used as a racemic mixture. It is also available as a hydrochloride salt, which exhibits different physical properties.

The molecular formula for **heptaminol** is C8H19NO.[1] The key structural features include a tertiary alcohol at the 2-position and a primary amine at the 6-position of a heptane backbone.

Physicochemical Data

The following table summarizes the key physicochemical properties of **heptaminol** and its hydrochloride salt.



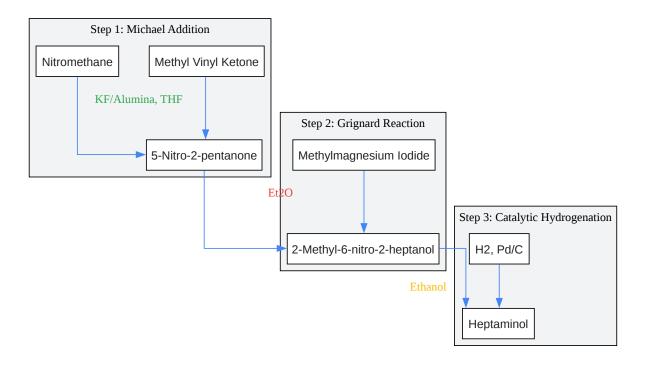
Property	Heptaminol (Free Base)	Heptaminol Hydrochloride
IUPAC Name	(RS)-6-amino-2-methylheptan- 2-ol	(RS)-6-amino-2-methylheptan- 2-ol hydrochloride
CAS Number	372-66-7[1]	543-15-7
Molecular Formula	C8H19NO	C8H20CINO
Molecular Weight	145.24 g/mol	181.70 g/mol
Appearance	Clear, colorless oily liquid	White or almost white, crystalline powder
Melting Point	< 25 °C	165-167 °C
Solubility	-	Freely soluble in water, soluble in ethanol, practically insoluble in methylene chloride.

Synthesis Pathways of Heptaminol

A common and effective method for the synthesis of **heptaminol** involves a three-step process starting from simple precursors. This pathway is outlined below and visualized in the accompanying diagrams.

Synthesis Pathway Overview





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A three-step synthesis pathway for **heptaminol**.

Experimental Protocols

This step involves the Michael addition of nitromethane to methyl vinyl ketone.

- · Reaction:
 - Nitromethane + Methyl Vinyl Ketone → 5-Nitro-2-pentanone
- Reagents and Conditions:
 - o Nitromethane (9 eq)



- Methyl vinyl ketone (1 eq)
- o Potassium fluoride on alumina
- Tetrahydrofuran (THF) as solvent
- Reaction is stirred at ambient temperature for 2 hours.
- Procedure:
 - Methyl vinyl ketone (0.05 moles), nitromethane (0.45 moles), and THF (250ml) are combined and stirred under a nitrogen atmosphere.
 - Potassium fluoride on alumina (10g) is added to the mixture, and stirring is continued for 2 hours at room temperature.
 - The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude 5-nitro-2-pentanone as a pale yellow oil.
 - Purification can be achieved by vacuum distillation.
- Yield:
 - Crude yield: 93%
 - Yield after purification: 60%

This step utilizes a Grignard reaction to add a methyl group to the ketone of 5-nitro-2-pentanone.

- Reaction:
 - 5-Nitro-2-pentanone + Methylmagnesium Iodide → 2-Methyl-6-nitro-2-heptanol
- Reagents and Conditions:
 - 5-Nitro-2-pentanone (1 eq)
 - Methylmagnesium iodide (excess, typically 1.1-1.5 eq)



- o Anhydrous diethyl ether (Et2O) as solvent
- The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

· General Procedure:

- A solution of 5-nitro-2-pentanone in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium iodide in diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.
- The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2-methyl-6-nitro-2-heptanol.
- The crude product can be purified by column chromatography or distillation.

The final step is the reduction of the nitro group to an amine via catalytic hydrogenation.

Reaction:

- 2-Methyl-6-nitro-2-heptanol → 6-Amino-2-methyl-2-heptanol (Heptaminol)
- Reagents and Conditions:
 - 2-Methyl-6-nitro-2-heptanol
 - Hydrogen gas (H2)

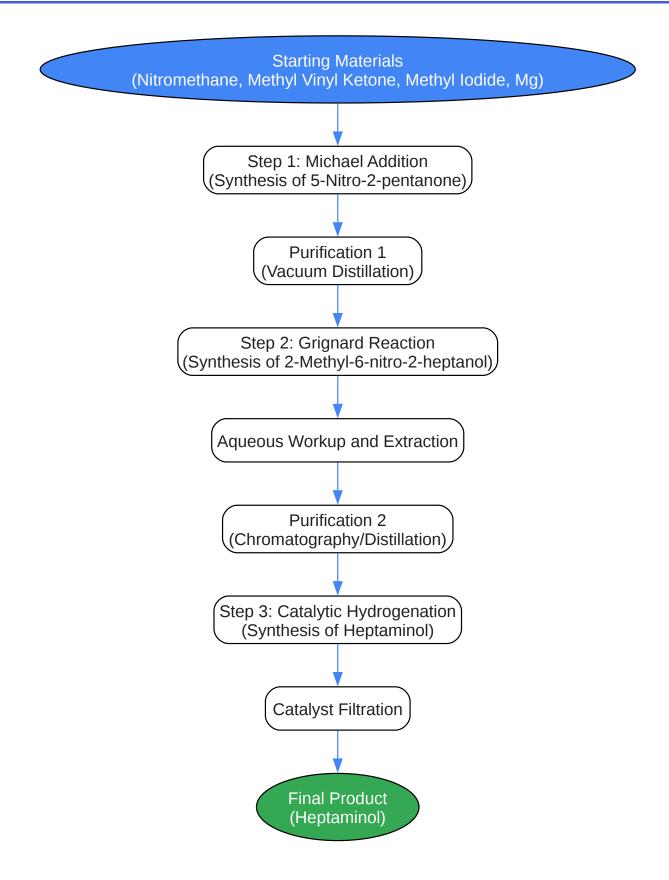


- Palladium on carbon (Pd/C) or another suitable catalyst (e.g., Platinum oxide)
- Ethanol or methanol as a solvent
- The reaction is carried out under a hydrogen atmosphere, often at elevated pressure.
- General Procedure:
 - 2-Methyl-6-nitro-2-heptanol is dissolved in ethanol in a suitable hydrogenation vessel.
 - A catalytic amount of 10% Pd/C is added to the solution.
 - The vessel is flushed with hydrogen gas and then pressurized with hydrogen (e.g., to 50 psi).
 - The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed, as indicated by a cessation of hydrogen uptake.
 - The reaction mixture is then filtered through a pad of celite to remove the catalyst.
 - The filtrate is concentrated under reduced pressure to yield heptaminol.
 - If desired, the product can be further purified by distillation or by converting it to its hydrochloride salt and recrystallizing.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from starting materials to the final purified product.





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Logical workflow for the synthesis of **heptaminol**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Synthesis of Heptaminol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132716#molecular-structure-and-synthesispathways-of-heptaminol]

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